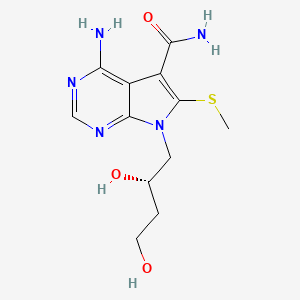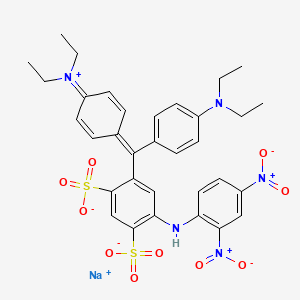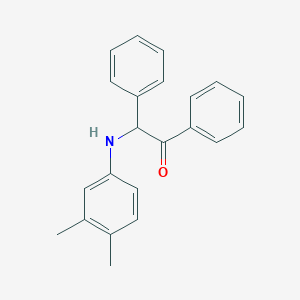
2-(3,4-Dimethylanilino)-1,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylanilino)-1,2-diphenylethanone is an organic compound characterized by the presence of a 3,4-dimethylanilino group attached to a diphenylethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylanilino)-1,2-diphenylethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and benzophenone.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions.
Procedure: The 3,4-dimethylaniline is reacted with benzophenone in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: 2-(3,4-Dimethylanilino)-1,2-diphenylethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
2-(3,4-Dimethylanilino)-1,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-Dimethylanilino)-1,2-diphenylethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethylanilino)-1,2-diphenylethanol: Similar structure but with an alcohol group instead of a ketone.
2-(3,4-Dimethylanilino)-1,2-diphenylethylamine: Contains an amine group instead of a ketone.
3,4-Dimethylaniline: The parent amine used in the synthesis of the target compound.
Uniqueness
2-(3,4-Dimethylanilino)-1,2-diphenylethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
38829-51-5 |
|---|---|
分子式 |
C22H21NO |
分子量 |
315.4 g/mol |
IUPAC名 |
2-(3,4-dimethylanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C22H21NO/c1-16-13-14-20(15-17(16)2)23-21(18-9-5-3-6-10-18)22(24)19-11-7-4-8-12-19/h3-15,21,23H,1-2H3 |
InChIキー |
FSARAMHFAYCCNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


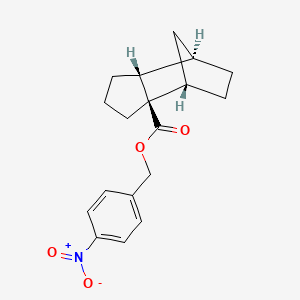
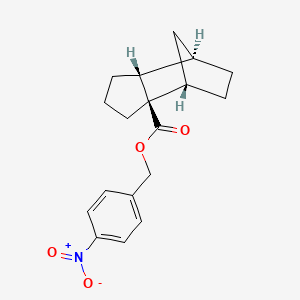
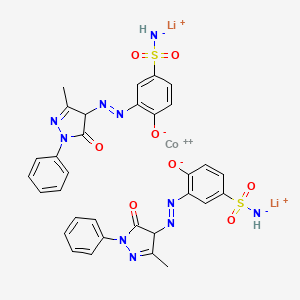
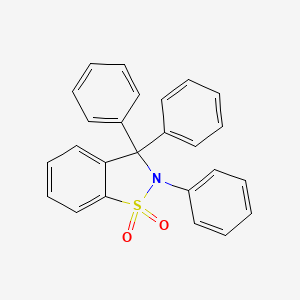


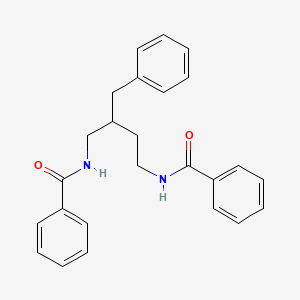
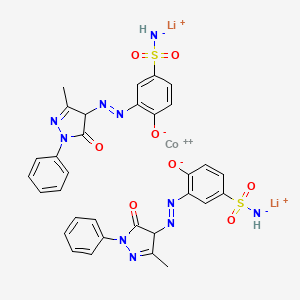

![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)

